(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is a compound with significant relevance in the field of medicinal chemistry and biochemistry. This compound features a unique structure that combines an amino acid framework with a complex aromatic system, making it a subject of interest for various applications, particularly in drug design and synthesis.
The compound is derived from the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy commonly used in peptide synthesis. The presence of the 2,2-dimethyl-4H-benzo[1,3]dioxin moiety adds to its structural complexity and potential biological activity. Its synthesis and characterization have been documented in various scientific publications and patents, indicating its utility in pharmaceutical research .
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid can be classified as an amino acid derivative. Specifically, it belongs to the category of protected amino acids used in solid-phase peptide synthesis. Its structural features also categorize it within compounds exhibiting potential pharmacological properties due to the presence of the benzo[1,3]dioxin ring system.
The synthesis of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid typically involves several key steps:
Technical details regarding these methods can vary based on the specific protocols employed in different laboratories or research settings .
The molecular formula for (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is . It features:
The molecular weight is approximately 473.53 g/mol. The compound appears as a white powder with a high degree of purity (≥ 98% by HPLC), making it suitable for research applications .
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid can participate in several chemical reactions typical for amino acids and their derivatives:
The mechanism of action for (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid primarily revolves around its role in peptide synthesis and potential interactions with biological targets:
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid typically exhibits:
Key chemical properties include:
These properties make it suitable for use in various synthetic applications .
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid has several scientific uses:
The compound exhibits a tripartite molecular architecture integrating three key moieties: An Fmoc-protected amino group ((9H-fluoren-9-yl)methoxycarbonyl), a benzo[1,3]dioxin core with 2,2-dimethyl substitution, and a propionic acid backbone. The chiral center at the α-carbon of the propionic acid chain adopts an exclusively (S)-configuration, critical for its biological recognition in peptide synthesis. The 2,2-dimethylbenzo[1,3]dioxin group functions as a hydroxyphenyl ketal protector, masking the phenolic -OH of tyrosine analogs during solid-phase synthesis.
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₂₇NO₆ |
| Molecular Weight | 473.52–473.53 g/mol |
| Chiral Center Configuration | (S)-enantiomer |
| Appearance | White crystalline powder |
| Functional Groups | Fmoc-amine, ketal-protected aryl, carboxylic acid |
The steric encumbrance from the dimethyl-substituted dioxane ring influences conformational flexibility, while the Fmoc group provides UV detectability (λ~269 nm) during chromatographic purification [4] [6].
The systematic IUPAC name is:(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)propanoic acid
This nomenclature specifies:
The canonical SMILES encoding is:CC1(C)OC2=CC(=C(C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C4=CC=CC=C43)C=C2O1Key features include:
[@H] for the (S)-configured carbon O1C2...O1 with dimethyl substitution (CC1(C)) NC(=O)OCC3C4=CC=CC=C4C4=CC=CC=C43 Though crystallographic data is unavailable in the sourced literature, spectroscopic characterization confirms structural identity:
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR) (Predicted):
Infrared Spectroscopy (IR):
Table 2: Key Spectroscopic Identifiers
| Technique | Key Assignments |
|---|---|
| MS | [M+H]⁺ at m/z 474.53; [M+Na]⁺ at m/z 496.53 |
| ¹H-NMR | Methyl singlet (δ 1.5 ppm); Fmoc Ar-H (δ 7.3–7.8 ppm); α-H (δ 4.5–4.7 ppm) |
| IR | Broad O-H stretch (2500–3300 cm⁻¹); conjugated C=O (1700–1730 cm⁻¹) |
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5